molecular formula C24H32N2O4S B3514826 N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B3514826
M. Wt: 444.6 g/mol
InChI Key: QCJPKDMYHLRJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a methoxyphenyl group and a trimethylphenylsulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various catalysts for facilitating the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-17-15-18(2)23(19(3)16-17)31(28,29)26-13-10-21(11-14-26)24(27)25-12-9-20-5-7-22(30-4)8-6-20/h5-8,15-16,21H,9-14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJPKDMYHLRJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-methoxyphenyl)ethyl]-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.